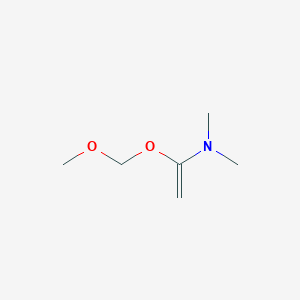
Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate is a chemical compound with a unique structure that includes an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate can be synthesized through the esterification of 3-chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone with methanol. This reaction typically requires optimization of reaction temperature and time to achieve complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of advanced techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of high-purity chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of mezlocillin, it acts as an intermediate that undergoes further chemical transformations to produce the final drug product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone: This compound is a precursor in the synthesis of methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate.
Indole derivatives: These compounds share a similar heterocyclic structure and are studied for their biological activities
Uniqueness
This compound is unique due to its specific structure and the range of reactions it can undergo. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in both research and industrial applications.
Eigenschaften
CAS-Nummer |
61076-71-9 |
|---|---|
Molekularformel |
C7H10N2O4 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
methyl 3-acetyl-2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-5(10)8-3-4-9(6(8)11)7(12)13-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
XYYZNTXSBXLKEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(C1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)





![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)


![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)


